molecular formula C15H14N4O2S B11248851 1,1'-[6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248851
M. Wt: 314.4 g/mol
InChI Key: NTOZXDRUGKLUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the use of microwave irradiation to facilitate the reaction, which is an eco-friendly and efficient method . Industrial production methods may vary, but they typically involve optimizing these synthetic routes for large-scale production.

Chemical Reactions Analysis

1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, ortho esters, and microwave irradiation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl halides can lead to the formation of functionalized thiadiazoles and triazolothiadiazines .

Scientific Research Applications

This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . In medicinal chemistry, it is explored for its ability to interact with various biological targets, making it a promising candidate for drug development. Additionally, its unique structure allows for specific interactions with target receptors, enhancing its bioactive profile .

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit shikimate dehydrogenase, an essential protein for the biosynthesis of chorismate, which is a key intermediate in the production of aromatic amino acids . This inhibition disrupts the metabolic pathways of microorganisms, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar compounds to 1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar core structures but differ in the arrangement of their rings and substituents, which can lead to variations in their pharmacological activities and applications. The unique fusion of triazole and thiadiazine rings in 1-[5-ACETYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE contributes to its distinct chemical properties and potential for targeted drug design.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H14N4O2S/c1-9-4-6-12(7-5-9)13-14(10(2)20)22-15-17-16-8-18(15)19(13)11(3)21/h4-8H,1-3H3

InChI Key

NTOZXDRUGKLUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NN=CN3N2C(=O)C)C(=O)C

Origin of Product

United States

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